

Application Note: Laboratory Scale Synthesis of 2-Bromo-4-nitroanisole

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Compound of Interest

Compound Name: 2-Bromo-4-nitroanisole

Cat. No.: B040242

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Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of **2-Bromo-4-nitroanisole**, a key intermediate in organic synthesis and drug discovery.^{[1][2]} The described method involves the electrophilic bromination of 4-nitroanisole using N-bromosuccinimide (NBS). This protocol offers a reliable and efficient route to the desired product, with guidance on reaction setup, monitoring, work-up, and purification.

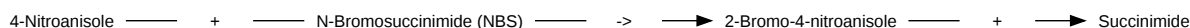
Introduction

2-Bromo-4-nitroanisole is a valuable building block in the synthesis of more complex molecules, including pharmacologically active agents.^{[3][4]} Its structure, featuring a methoxy, a nitro group, and a bromine atom on an aromatic ring, provides multiple reactive sites for further chemical transformations.^{[3][5]} The strategic placement of these functional groups allows for regioselective reactions, making it a versatile intermediate for the preparation of various derivatives, such as 3-Bromo-4-methoxyaniline.^[1] This document outlines a straightforward and reproducible method for its preparation from commercially available starting materials.

Reaction Scheme

The synthesis proceeds via the electrophilic aromatic substitution of 4-nitroanisole. The electron-donating methoxy group directs the incoming electrophile (bromonium ion generated

from NBS) to the ortho position, as the para position is already occupied by the nitro group.



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Caption: Reaction scheme for the bromination of 4-nitroanisole.

Experimental Protocol

This protocol is based on a general procedure for the bromination of activated aromatic compounds.

Materials:

- 4-Nitroanisole
- N-Bromosuccinimide (NBS)
- Ethyl acetate
- Stainless steel grinding jar (10 mL)
- Stainless steel ball (5 mm diameter)
- Thin Layer Chromatography (TLC) plates (silica gel)
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a 10 mL stainless steel grinding jar, combine 4-nitroanisole and N-Bromosuccinimide (NBS) in a 1:2 molar ratio. For example, use 100 mg (0.65 mmol) of 4-nitroanisole and 232 mg (1.30 mmol) of NBS.

- **Reaction Execution:** Add a stainless steel ball (5 mm in diameter) to the grinding jar. The reaction is carried out by ball milling.
- **Reaction Monitoring:** Monitor the progress of the reaction using Thin Layer Chromatography (TLC) and/or proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy.
- **Work-up:** Upon completion of the reaction, transfer the reaction mixture to a flask containing 30 mL of ethyl acetate and cool to 0°C .
- **Purification:** Separate the filtrate containing the product from the spent succinimide precipitate by filtration. Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude product.
- **Further Purification (if necessary):** The crude product can be further purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.

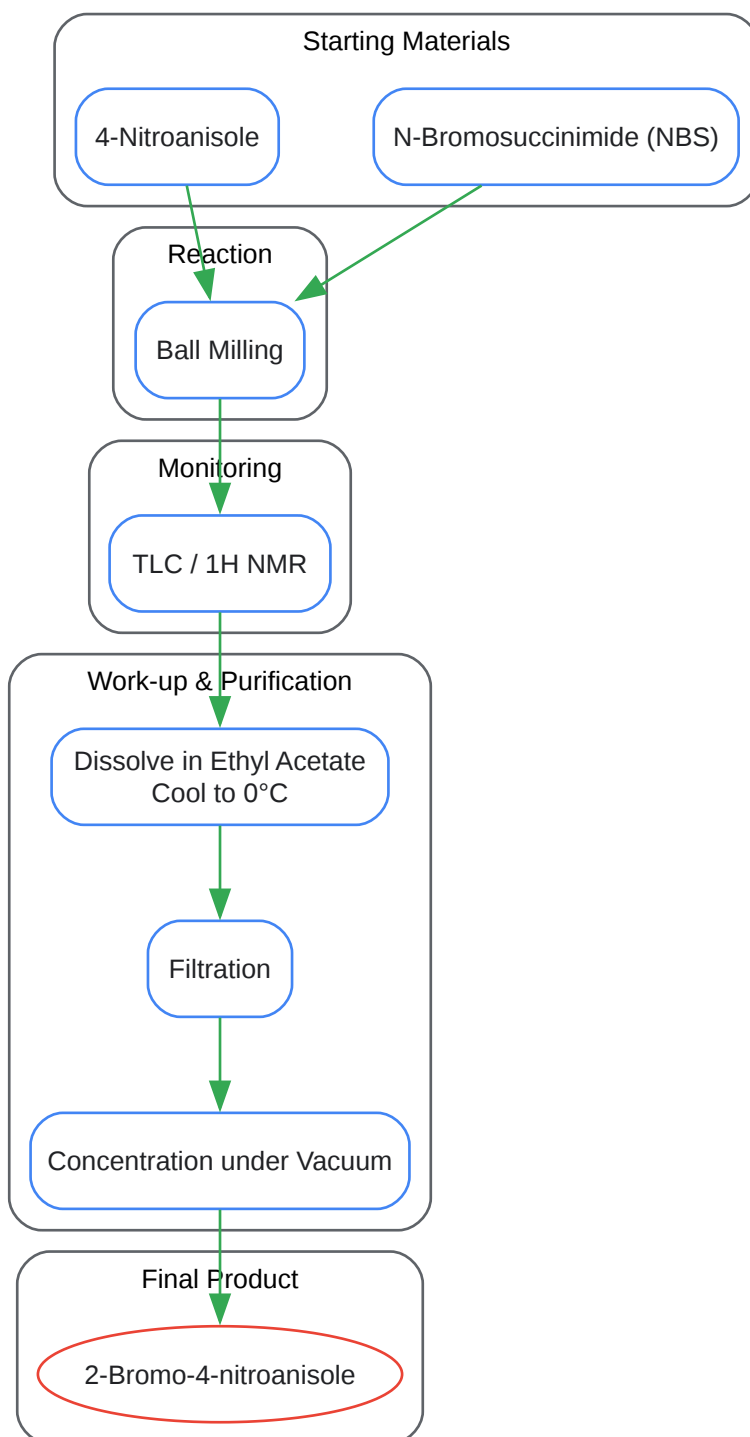
Data Presentation

The following table summarizes the typical quantitative data for this synthesis.

Parameter	Value	Reference
Starting Material	4-Nitroanisole	[1]
Brominating Agent	N-Bromosuccinimide (NBS)	[1]
Molar Ratio (4-nitroanisole:NBS)	1 : 2	[1]
Reported Yield	85-87%	[1]
Appearance	Colorless powder / Yellow to brown solid	[1][5]
Melting Point	104-106 $^\circ\text{C}$	[1][6]
Molecular Formula	$\text{C}_7\text{H}_6\text{BrNO}_3$	[7]
Molecular Weight	232.03 g/mol	[7]

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of **2-Bromo-4-nitroanisole**.



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